tert-Butyl phenyl carbonate

Catalog No.
S572470
CAS No.
6627-89-0
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl phenyl carbonate

CAS Number

6627-89-0

Product Name

tert-Butyl phenyl carbonate

IUPAC Name

tert-butyl phenyl carbonate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

UXWVQHXKKOGTSY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)OC1=CC=CC=C1

Synonyms

Carbonic Acid tert-Butyl Phenyl Ester; 1,1-Dimethylethyl Phenyl Carbonate; 1-tert-Butoxycarbonyloxybenzene; NSC 60248; Phenyl tert-Butyl Carbonate;

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC=C1

Determination of Octanol-Water Partition Coefficients

tert-Butyl phenyl carbonate finds use in a technique called microemulsion electrokinetic chromatography (MEEKC) for log P determination []. This technique utilizes specialized capillary columns containing a microemulsion, a mixture of water, oil, and surfactant. The differing solubilities of the target compound and tert-Butyl phenyl carbonate in the microemulsion allow for their separation and subsequent quantification, enabling the calculation of log P.

Synthesis of 2-Nitroindoles

tert-Butyl phenyl carbonate also serves as a reagent in the synthesis of 2-nitroindoles, a class of organic compounds with diverse applications in pharmaceuticals, materials science, and organic synthesis. The specific reaction involves the conversion of aniline derivatives into 2-nitroindoles via a palladium-catalyzed process [].

The significance of tert-Butyl phenyl carbonate lies in its ability to act as a protecting group for amines, particularly α,ω-diamines (diamines with amine functionalities at both ends of the molecule) []. It allows for the selective protection of one amine group while leaving the other free for further reactions.


Molecular Structure Analysis

The key feature of tert-Butyl phenyl carbonate's structure is the presence of a carbonate functional group (–O–CO–O–). This group consists of a carbonyl group (C=O) flanked by two ester linkages (–O–C–O–). One ester linkage connects to a tert-butyl group [(CH₃)₃C–], a bulky and electron-donating group, while the other connects to a phenyl group (C₆H₅–). The bulky tert-butyl group makes the carbonate group more susceptible to nucleophilic attack, facilitating its use as a protecting group.


Chemical Reactions Analysis

Synthesis

There is no widely reported method for the synthesis of tert-Butyl phenyl carbonate in scientific literature. It is typically purchased commercially from chemical suppliers.

Acylation (Protection of amines)

The primary application of tert-Butyl phenyl carbonate is the introduction of a Boc (tert-butyloxycarbonyl) protecting group onto amines. This reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the carbonate group. The reaction proceeds with the release of carbon dioxide (CO₂) [, ].

Here's the balanced chemical equation for the protection of an amine (R-NH₂) with tert-Butyl phenyl carbonate:

R-NH₂ + (CH₃)₃COCOOC₆H₅ → R-NHCOOC(CH₃)₃ + C₆H₅OH

(Amine) + (tert-Butyl phenyl carbonate) → (Boc-protected amine) + (Phenol)

Deprotection

The Boc protecting group can be removed under acidic conditions. Treatment with an acid (e. asics, HCl) cleaves the bond between the amine nitrogen and the carbonyl carbon, regenerating the amine group [].

Other Relevant Reactions

Limited information exists on other well-documented reactions involving tert-Butyl phenyl carbonate in scientific research.


Physical And Chemical Properties Analysis

  • Melting Point: No data readily available on the melting point of tert-Butyl phenyl carbonate.
  • Boiling Point: 83 °C (0.6 mmHg) [].
  • Solubility: Slightly soluble in water []. Soluble in organic solvents like ethanol, dichloromethane, and chloroform [].
  • Stability: Stable under dry conditions. Decomposes in moist environments [].

XLogP3

3.1

Other CAS

6627-89-0

Wikipedia

Tert-Butyl phenyl carbonate

Dates

Modify: 2023-08-15

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